(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate
Description
(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is a heterocyclic compound featuring a benzotriazinone core fused with a phenylacetate ester group. This structure combines a biologically active benzotriazinone moiety, known for its role in modulating G-protein-coupled receptors (e.g., GPR139), with a phenylacetate group that may influence pharmacokinetic properties such as lipophilicity and bioavailability .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(10-12-6-2-1-3-7-12)22-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMODKDCYHCOFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate typically involves a multi-step process. One common method includes the condensation of 2-phenylacetic acid with a suitable benzotriazine precursor under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential in drug design and development due to its unique structural features that can interact with biological targets.
Anticancer Activity
Research indicates that derivatives of benzotriazine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that certain benzotriazine derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selective toxicity is crucial for developing effective cancer therapies with minimal side effects .
Antimicrobial Properties
Benzotriazine derivatives, including (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate, have been investigated for their antimicrobial activity. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways makes it a candidate for further exploration as an antimicrobial agent .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.
Coupling Reagent
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is utilized as a coupling reagent in peptide synthesis. It effectively suppresses racemization during fragment condensation, which is essential for maintaining the chirality of the synthesized peptides .
Case Studies and Research Findings
A detailed examination of various studies highlights the compound's versatility and efficacy:
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific enzyme and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzotriazinone Derivatives
Table 1: Structural and Functional Comparison
Key Observations :
- Replacing the benzotriazinone core with a pyridazine ring (as in I-6230) shifts activity toward anticancer applications, highlighting the benzotriazinone’s unique role in receptor modulation .
Table 3: Activity Comparison of Benzotriazinone and Phenylacetate Derivatives
Critical Analysis :
- The benzotriazinone-phenylacetate hybrid uniquely targets GPR139, a receptor implicated in neuropsychiatric disorders, whereas simpler phenylacetates (e.g., ethyl 2-phenylacetate) are associated with microbial metabolism .
- The lack of activity data for I-6473 underscores the necessity of the benzotriazinone core for receptor binding .
Biological Activity
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is a compound belonging to the benzotriazine family, which has garnered attention for its diverse biological activities. This article aims to comprehensively review the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C_{14}H_{13}N_{3}O_{3}
Molecular Weight: 273.27 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. A study highlighted that several benzotriazinone derivatives demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against pathogens such as E. coli and S. aureus .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | E. coli |
| Compound B | 0.008 | S. aureus |
| Compound C | 0.006 | Staphylococcus epidermidis |
Anti-inflammatory Properties
Benzotriazines have also been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo models. In particular, it inhibited the production of pro-inflammatory cytokines in macrophages .
Anticancer Activity
The anticancer potential of benzotriazine derivatives is noteworthy; they have been investigated for their ability to inhibit cancer cell proliferation. A series of studies reported that certain derivatives could reduce the growth of human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The underlying mechanism involves the induction of apoptosis and cell cycle arrest .
The biological activities of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways: The compound affects various signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have illustrated the effectiveness of benzotriazine derivatives:
- Study on Antibacterial Effects : A clinical trial assessed the efficacy of a benzotriazine derivative in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments .
- Anti-cancer Research : In a preclinical model using HepG2 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
